molecular formula C12H13BrN4 B13121623 3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13121623
M. Wt: 293.16 g/mol
InChI Key: HPCJQDQVHYNRLB-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a bromobenzyl group in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with 2-hydrazinylpyrazine in the presence of a suitable cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the triazolopyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the bromobenzyl group, which enhances its reactivity and potential for chemical modifications. This structural feature distinguishes it from other triazolopyrazine derivatives and contributes to its diverse applications in scientific research and industry .

Properties

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H13BrN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2

InChI Key

HPCJQDQVHYNRLB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2CC3=CC=C(C=C3)Br)CN1

Origin of Product

United States

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